2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)
Description
2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) (hereafter referred to as the target compound) is a bis-oxazole derivative characterized by a central 2-bromo-1,4-phenylene bridge connecting two 4,4-dimethyl-4,5-dihydrooxazole moieties. Its synthesis involves reacting a precursor (S6) with thionyl chloride under anhydrous argon, followed by purification via flash chromatography, yielding 21% over two steps . The bromine substituent on the aromatic bridge introduces electronic effects, while the dimethyl groups on the oxazole rings contribute to steric stabilization. This compound has been utilized in fluorescence-based assays for monitoring cellular proteostasis perturbations, leveraging its turn-off fluorescence properties .
Properties
IUPAC Name |
2-[2-bromo-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-15(2)8-20-13(18-15)10-5-6-11(12(17)7-10)14-19-16(3,4)9-21-14/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHBYJVCWCBGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=C(C=C2)C3=NC(CO3)(C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) (CAS No. 115580-69-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, including cytotoxicity, antimicrobial activity, and its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of 2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) is C16H19BrN2O2, with a molecular weight of 351.24 g/mol. The compound features a bromo-substituted phenylene group linked to two dimethyl-dihydrooxazole moieties.
| Property | Value |
|---|---|
| Molecular Formula | C16H19BrN2O2 |
| Molecular Weight | 351.24 g/mol |
| CAS Number | 115580-69-3 |
Cytotoxicity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibits significant cytotoxicity against A549 (lung carcinoma) and HT29 (colorectal carcinoma) cell lines. The mechanism of action appears to involve the induction of apoptosis and necrosis in these cells.
A study indicated that compounds similar to 2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) were effective in inhibiting cell proliferation and inducing cell death through apoptotic pathways. Specifically, the compound's structural features may enhance its interaction with cellular targets involved in apoptosis regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits moderate antibacterial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the necessity for further exploration into its mechanism of action and efficacy against resistant strains.
Case Studies
Several case studies have documented the biological activity of compounds structurally related to 2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole). For example:
- Study on Apoptosis Induction : A study focused on palladium complexes demonstrated that similar oxazole derivatives could induce apoptosis in cancer cell lines more effectively than their non-brominated counterparts .
- Antitumor Activity : Another research highlighted the antitumor effects of palladium(II) complexes with oxazole ligands against HepG2 human hepatoblastoma cells. These findings suggest a potential therapeutic application for compounds like 2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) .
Scientific Research Applications
Overview
2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) is a synthetic compound with significant potential in various scientific fields, particularly in medicinal chemistry and material science. Its unique chemical structure allows it to exhibit notable biological activities, making it a candidate for drug development and other applications.
Cytotoxicity
Recent studies have shown that 2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung carcinoma)
- HT29 (colorectal carcinoma)
In vitro assays indicated that the compound induces apoptosis and necrosis in these cells. The mechanism of action appears to involve enhancing interactions with cellular targets involved in apoptosis regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest moderate antibacterial activity against several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Study on Apoptosis Induction
A study focusing on palladium complexes demonstrated that similar oxazole derivatives could induce apoptosis in cancer cell lines more effectively than their non-brominated counterparts. This suggests that the bromination and structural features of the compound enhance its efficacy in cancer therapy.
Antitumor Activity
Research highlighted the antitumor effects of palladium(II) complexes with oxazole ligands against HepG2 human hepatoblastoma cells. These findings support the therapeutic potential of compounds like 2,2'-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole) in oncology.
Material Science Applications
Beyond biological applications, this compound may also have relevance in material science due to its unique chemical structure. Potential applications include:
- Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific properties.
- Sensors : Its unique electronic properties may allow for development in sensor technologies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bridging Group Variations
The target compound’s brominated aromatic bridge distinguishes it from aliphatic or non-halogenated analogs:
- 2,2'-(1,4-Butanediyl)bis[4,5-dihydro-4,4-dimethyloxazole] (CAS 19896-20-9) : Features a flexible butane bridge instead of the rigid bromophenylene group. This structural difference reduces conjugation and electronic withdrawal effects, likely altering reactivity in coordination chemistry or catalysis .
- 2,2'-(Propane-2,2-diyl)bis(4,4-dimethyl-4,5-dihydrooxazole) (3c): A propane-bridged analog used as a ligand in Cu-catalyzed reactions. The aliphatic bridge may enhance solubility in non-polar solvents compared to the aromatic target compound .
- Cycloheptane- and Cyclopentane-bridged bis-oxazoles : Compounds like (4R,4′R)-2,2′-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS 49216-77) exhibit bulky cycloalkane bridges and phenyl substituents, increasing steric hindrance and thermal stability (stored at 0–6°C) .
Table 1: Bridging Group Comparison
Substituent Effects
- 4,4-Dimethyl vs. Phenyl Substituents: The target compound’s 4,4-dimethyl groups on the oxazole rings provide steric protection without significantly altering electronic properties.
- Bromine vs. Non-halogenated analogs (e.g., 19896-20-9) lack this activation, making them less reactive in further functionalization .
Q & A
Q. What are the optimal synthetic protocols for preparing 2,2'-(2-bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole)?
Methodological Answer : The synthesis typically involves multistep reactions starting with halogenated aromatic precursors. For example, brominated phenyl intermediates are functionalized with oxazoline moieties via nucleophilic substitution or coupling reactions. Key steps include:
- Reflux in polar aprotic solvents (e.g., DMSO) to activate intermediates, as demonstrated in analogous oxazoline syntheses .
- Crystallization using water-ethanol mixtures to purify the product, achieving yields up to 65% .
- Characterization : Confirm purity via HPLC and structural identity via / NMR, comparing spectral data with known oxazoline derivatives .
Table 1 : Key Physical Properties of the Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈BrNO | |
| Monoisotopic Mass | 295.057176 Da | |
| Melting Point Range | 141–143°C (analogous compound) |
Q. How can researchers verify the structural integrity of this compound after synthesis?
Methodological Answer :
- Spectroscopic Analysis : Use NMR to confirm the presence of oxazoline protons (δ 3.5–4.5 ppm for dihydrooxazole) and aromatic protons (δ 6.5–8.0 ppm). NMR should show signals for the oxazoline ring carbons (~160–170 ppm) and brominated aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) should match the monoisotopic mass of 295.057176 Da .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as done for related hypercoordinated oxazoline-stannane complexes .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields or purity across different protocols?
Methodological Answer :
- Solvent Optimization : Replace DMSO with less viscous solvents (e.g., THF) to improve reaction homogeneity and reduce side products .
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to enhance reaction rates and selectivity, as seen in organotin-oxazoline syntheses .
- Controlled Cooling : Slow cooling during crystallization minimizes impurities, improving yield reproducibility .
Table 2 : Comparative Yields in Oxazoline Syntheses
| Protocol | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMSO Reflux (18 hr) | 65 | 95 | |
| Organotin-Coupled Method | 72 | 98 |
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer :
- DFT Calculations : Model the electron density of the brominated aryl group and oxazoline ring to predict sites for Suzuki-Miyaura or Stille couplings .
- QSAR Studies : Correlate steric/electronic parameters (e.g., Hammett constants) with experimental reactivity data to design derivatives with enhanced catalytic activity .
Q. What environmental or toxicological risks are associated with this compound, and how are they assessed?
Methodological Answer :
- Environmental Fate Studies : Use HPLC-MS to track degradation products in simulated aquatic systems. Compare with frameworks for brominated aromatics .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algal models, following OECD guidelines .
Q. How does the bromine substituent influence the compound’s electronic properties in coordination chemistry?
Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the bromine atom.
- XPS Analysis : Compare binding energies of bromine (Br 3d) in free vs. metal-coordinated states to quantify ligand-to-metal charge transfer .
Theoretical and Methodological Frameworks
Q. How should researchers align studies of this compound with broader chemical theories?
Methodological Answer :
Q. What experimental designs are robust for studying structure-activity relationships in derivatives?
Methodological Answer :
- Fractional Factorial Design : Vary substituents (e.g., alkyl groups on oxazoline) and reaction conditions to identify critical factors influencing bioactivity or catalytic performance .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
